molecular formula C24H24N4O3 B264691 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

货号 B264691
分子量: 416.5 g/mol
InChI 键: KPMIMPIPSWSKEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one, also known as DMQX, is a potent and selective antagonist of the AMPA receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS). DMQX has been widely used in scientific research to investigate the functional roles of AMPA receptors in various physiological and pathological processes.

作用机制

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate-binding site and blocking the ion channel pore. This results in the inhibition of glutamate-mediated excitatory neurotransmission and synaptic plasticity. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has a higher affinity for the AMPA receptor than other ionotropic glutamate receptors such as NMDA and kainate receptors, making it a potent and selective antagonist of the AMPA receptor.
Biochemical and Physiological Effects
9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has also been shown to block the expression of conditioned place preference (CPP) induced by drugs of abuse such as cocaine and amphetamine, indicating a potential role for AMPA receptors in drug addiction. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.

实验室实验的优点和局限性

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has several advantages as a research tool for investigating the functional roles of AMPA receptors. It is a potent and selective antagonist of the AMPA receptor, making it a useful pharmacological tool for dissecting the contributions of AMPA receptors to various physiological and pathological processes. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental systems.
However, there are also some limitations to the use of 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one in lab experiments. For example, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is not a subtype-selective antagonist of the AMPA receptor, meaning that it can block the activity of all AMPA receptor subtypes. This can make it difficult to distinguish the contributions of individual subtypes to specific physiological and pathological processes. Additionally, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one can have off-target effects on other ionotropic glutamate receptors such as kainate receptors, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one and AMPA receptors. One area of interest is the development of subtype-selective antagonists of the AMPA receptor that can selectively target individual subtypes of the receptor. This could help to elucidate the specific roles of different subtypes in various physiological and pathological processes. Another area of interest is the development of positive allosteric modulators of the AMPA receptor that can enhance the activity of the receptor. These compounds could have therapeutic potential for CNS disorders such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory, and to investigate the potential of AMPA receptor modulators as cognitive enhancers.

合成方法

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one can be synthesized by a multistep process involving the condensation of 2-amino-5-methylphenylacetonitrile with 3,4-dimethoxybenzaldehyde to form the corresponding imine intermediate. The imine is then cyclized with 1,2,4-triazole-3-thione in the presence of a base to yield 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. The overall yield of this synthesis method is around 30%, and the purity of the final product can be further improved by recrystallization.

科学研究应用

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been extensively used in scientific research to investigate the functional roles of AMPA receptors in various physiological and pathological processes. For example, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been used to study the mechanisms underlying synaptic plasticity, learning and memory, drug addiction, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has also been used to evaluate the efficacy and safety of potential AMPA receptor modulators as therapeutic agents for CNS disorders.

属性

产品名称

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

分子式

C24H24N4O3

分子量

416.5 g/mol

IUPAC 名称

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-14-25-24-26-18-11-17(15-7-5-4-6-8-15)12-19(29)22(18)23(28(24)27-14)16-9-10-20(30-2)21(13-16)31-3/h4-10,13,17,23H,11-12H2,1-3H3,(H,25,26,27)

InChI 键

KPMIMPIPSWSKEH-UHFFFAOYSA-N

手性 SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

规范 SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。